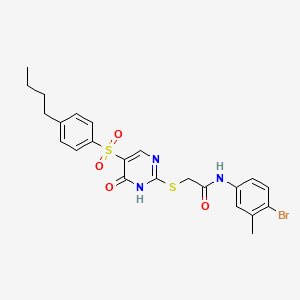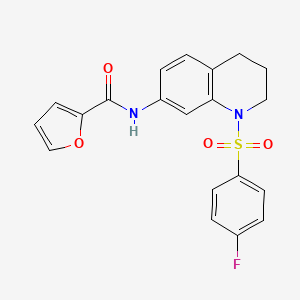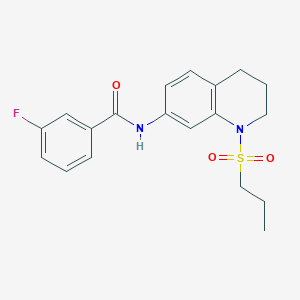
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of 1,2,3,4-tetrahydroquinoline, a class of compounds known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves the acylation of 1,2,3,4-tetrahydroquinoline derivatives. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride in the presence of a base such as triethylamine, followed by acetylation with acetic anhydride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar acylation and acetylation reactions, optimized for yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydroquinoline form.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline or tetrahydroquinoline derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as a potential therapeutic agent due to its ability to interact with various biological targets.
Medicine: The compound is being investigated for its potential use in drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide
Comparison: Compared to its similar compounds, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide stands out due to its unique acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C15H20N2O2 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)15(19)17-8-4-5-12-6-7-13(9-14(12)17)16-11(3)18/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
VZUHYLFZJOSARD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Ethoxy-4-methoxyphenyl)methyl]-6-methyl-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B11260908.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260915.png)
![1-[4-(Pyrimidin-2-YL)piperazin-1-YL]-2-[6-(pyrrolidine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzothiazin-4-YL]ethan-1-one](/img/structure/B11260916.png)
![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11260925.png)

![N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11260936.png)
![6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260939.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B11260958.png)
![N-(3-chloro-2-methylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11260962.png)

![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B11260966.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B11260975.png)
